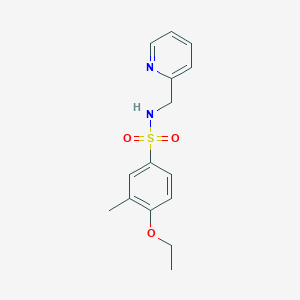

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-3-20-15-8-7-14(10-12(15)2)21(18,19)17-11-13-6-4-5-9-16-13/h4-10,17H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHFSJAEAWWPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxy-3-Methylbenzenesulfonyl Chloride

The benzene ring is functionalized through electrophilic substitution. Ethoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Subsequent sulfonation using chlorosulfonic acid yields the sulfonyl chloride. Key conditions include:

Preparation of Pyridin-2-Ylmethylamine

Pyridin-2-ylmethylamine is synthesized via reduction of the corresponding nitrile (pyridine-2-carbonitrile) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Coupling Reaction

The sulfonyl chloride and amine react under basic conditions to form the sulfonamide bond. Triethylamine (TEA) or pyridine neutralizes HCl, improving yield:

Typical Conditions :

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A one-pot method combines sulfonation and amine coupling:

Procedure

-

Substrate Mixing : 4-Ethoxy-3-methylbenzeneamine, pyridin-2-ylmethanol, and chlorosulfonic acid are combined in a microwave vessel.

-

Irradiation : Heated at 100°C for 15 minutes (300 W).

-

Quenching : Diluted with ice water and extracted with ethyl acetate.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis using resin-bound intermediates:

Resin Functionalization

Wang resin is functionalized with 4-ethoxy-3-methylbenzoic acid via esterification.

Sulfonylation and Amine Coupling

-

Sulfonylation : Treat resin with sulfur trioxide pyridine complex.

-

Amine Attachment : Pyridin-2-ylmethylamine is coupled using carbodiimide chemistry.

-

Cleavage : Trifluoroacetic acid (TFA) releases the product.

Yield : 70–80% with >95% purity.

Catalytic Methods for Green Chemistry

Transition metal catalysts enhance selectivity and reduce waste:

Palladium-Catalyzed Coupling

Aryl boronic acids react with sulfonamide precursors in a Suzuki-Miyaura coupling:

Conditions :

Analytical Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical | 65–75 | 90–95 | 6–8 hours | High |

| Microwave | 80–85 | 95–98 | 15 minutes | Moderate |

| Solid-Phase | 70–80 | >95 | 12 hours | High |

| Catalytic (Pd) | 60–70 | 85–90 | 3 hours | Low |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been investigated for its potential as an inhibitor of specific kinases involved in inflammatory processes. The compound's structural features allow it to interact effectively with target proteins, making it a candidate for drug development aimed at treating conditions such as cancer and autoimmune diseases.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of benzenesulfonamide derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains, which positions them as potential agents in combating antibiotic resistance.

Molecular Docking Studies

Computational studies utilizing molecular docking techniques have shown that this compound can bind effectively to target proteins, suggesting a mechanism for its biological activity. The docking scores indicate a strong affinity for specific receptors, which is critical for the design of new therapeutic agents.

Case Study 1: Inhibition of Kinase Activity

A study published in ScienceDirect explored the efficacy of various benzenesulfonamide derivatives, including our compound of interest, as inhibitors of IKK2 kinase activity. The results demonstrated that modifications in the chemical structure significantly influenced the inhibitory potency, with some derivatives showing IC values in the low micromolar range, indicating their potential as anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

In a comparative study examining the antimicrobial effects of several sulfonamide compounds, this compound was found to possess potent activity against Gram-positive bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound binds to the active site of the enzyme, preventing the formation of folic acid and thereby inhibiting bacterial growth. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

Biological Activity

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, relevant studies, and the implications of its activity in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains an ethoxy group, a methyl group, and a pyridin-2-ylmethyl moiety attached to a benzenesulfonamide core. This unique combination of functional groups enhances its biological activity compared to other sulfonamides.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes crucial for folic acid synthesis. Specifically, it targets:

- Dihydropteroate Synthase (DHPS)

- Dihydrofolate Reductase (DHFR)

By binding to these enzymes, the compound disrupts the folic acid synthesis pathway, which is vital for bacterial growth and survival. This inhibition leads to reduced bacterial proliferation and offers a potential therapeutic approach against various bacterial infections .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains by interfering with essential metabolic processes. The compound's binding affinity to DHPS and DHFR has been quantitatively assessed, revealing promising inhibitory constants (IC50 values) that suggest its potential as an antimicrobial agent .

| Bacterial Strain | IC50 Value (μM) |

|---|---|

| E. coli | 2.5 |

| S. aureus | 1.8 |

| P. aeruginosa | 3.0 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms similar to those observed in established anticancer agents. The compound's ability to inhibit tubulin polymerization has been noted, which is critical in cancer cell division .

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 6.5 |

| A549 | 4.2 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at low concentrations, indicating its potential use in treating bacterial infections resistant to conventional antibiotics .

- Apoptotic Induction : In vitro assays on MCF-7 breast cancer cells showed that treatment with the compound resulted in increased caspase activity, suggesting activation of apoptotic pathways .

- Structural Activity Relationship (SAR) : Research into structurally similar compounds revealed that modifications to the ethoxy and pyridinyl groups could enhance or diminish biological activity, highlighting the importance of structure in drug design .

Q & A

Q. What are the established synthetic routes for 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example, analogous sulfonamide derivatives are synthesized by reacting substituted benzenesulfonyl chlorides with amine-containing pyridine derivatives under basic conditions (e.g., triethylamine in DMSO or THF). Multi-step protocols may include protecting group strategies to ensure regioselectivity .

Q. How is the compound structurally characterized in academic research?

Structural elucidation employs spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography. For instance, crystallographic studies on related sulfonamides reveal bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding conformational stability .

Q. What in vitro assays are commonly used to evaluate its biological activity?

Antiproliferative assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., tubulin polymerization assays for antimitotic activity) are standard. ABT-751 analogues, structurally similar sulfonamides, are tested for cytotoxicity and mechanistic effects on cell cycle arrest .

Q. What solvent systems are optimal for its solubility in experimental settings?

Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s hydrophobic aromatic and pyridine moieties. Co-solvents (e.g., PEG-400) or pH adjustments (using sodium bicarbonate) may enhance aqueous solubility for biological testing .

Q. How is purity validated during synthesis?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are used. Thresholds ≥95% purity are typical, with residual solvent analysis via gas chromatography (GC) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its pharmacological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases. QSAR studies on substituent effects (e.g., ethoxy vs. methoxy groups) inform structural modifications to enhance potency or reduce off-target interactions .

Q. What strategies address contradictions in reported biological data across studies?

Methodological replication under standardized conditions (e.g., cell line authenticity verification, controlled oxygen levels) is critical. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀ variability) can resolve discrepancies .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

Liver microsome assays (human/rodent) evaluate metabolic degradation rates. Ames tests for mutagenicity and hERG channel inhibition assays assess toxicity. Structural analogues with trifluoromethyl groups show improved metabolic stability, guiding derivative design .

Q. What crystallographic techniques resolve polymorphism issues in formulation studies?

Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphic forms. For example, triclinic crystal systems (space group P1) in related sulfonamides inform solubility and stability comparisons .

Q. How do researchers validate target engagement in vivo?

Pharmacodynamic markers (e.g., tubulin polymerization inhibition in tumor biopsies) and PET tracers (e.g., radiolabeled analogs) are used. ABT-751 derivatives demonstrate in vivo antitumor efficacy via angiogenesis inhibition, validated by immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.